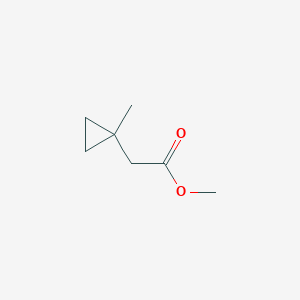

Methyl 2-(1-methylcyclopropyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylcyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(3-4-7)5-6(8)9-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWAQEZLIHKFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-01-0 | |

| Record name | methyl 2-(1-methylcyclopropyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclopropylacetic Acid Scaffold: Strategic Applications in Ligand Design

This guide provides an in-depth technical analysis of Cyclopropylacetic Acid (CPAA) derivatives and their esters (cyclopropyl acetates) in medicinal chemistry. It addresses the structural, synthetic, and pharmacological utility of this scaffold, moving beyond basic definitions to explore the "why" and "how" of its application in drug design.

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the cyclopropylacetic acid (CPAA) motif represents a critical tactical replacement for flexible alkyl chains (e.g., butyric or propionic acids). While the cyclopropane ring is often cited for its "sigma-aromaticity" and ability to engage in

By incorporating the cyclopropyl ring into an acetic acid side chain, medicinal chemists achieve three distinct goals:

-

Conformational Locking: The ring constrains the torsion angles (

) of the side chain, reducing the entropic penalty upon binding to a receptor (the "Thorpe-Ingold" effect). -

Metabolic Blocking: The strained ring sterically and electronically impedes

-oxidation and hampers access to labile methylene protons, prolonging half-life ( -

Vector Alignment: Unlike a gem-dimethyl group, the cyclopropyl ring enforces a specific vector geometry (

internal angle), often orienting the carboxylate pharmacophore into an optimal position for salt-bridge formation.

Structural Biology & SAR Logic

The "Magic Angle" of Interaction

The CPAA scaffold is not merely a spacer. The cyclopropane C-C bonds possess significant

-

Comparison:

-

n-Propyl chain: High flexibility, high entropic cost, susceptible to rapid oxidation.

-

Cyclopropylmethyl: Rigid, lowers

slightly compared to isopropyl, metabolically robust.

-

Case Study: Montelukast (Singulair)

A quintessential example of CPAA utility is Montelukast , a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.

-

Role of CPAA: The 1-(mercaptomethyl)cyclopropaneacetic acid moiety serves as the acidic anchor.

-

Mechanism: The cyclopropane ring rigidifies the distance between the lipophilic quinoline tail and the ionic carboxylate head. This rigidity is essential for high-affinity binding (

nM) and selectivity over CysLT2. Without the ring, the flexible analog shows significantly reduced potency and metabolic stability.

Synthetic Methodologies

Synthesis of CPAA derivatives requires precision, particularly when stereocenters are involved. Below are the two industry-standard protocols.

Protocol A: The Modified Simmons-Smith (Zinc-Carbenoid)

Best for converting

Reagents:

-

Substrate: Ethyl 3-butenoate derivative.

-

Reagent: Diethylzinc (

), Diiodomethane ( -

Solvent: Dichloromethane (DCM) or Toluene.

-

Additive: Trifluoroacetic acid (TFA) or Charette’s chiral ligand (for asymmetric synthesis).

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask under Argon, dissolve the alkene substrate (1.0 equiv) in anhydrous DCM (0.5 M). Cool to

C. -

Carbenoid Formation: Carefully add

(2.0 equiv) followed by dropwise addition of -

Reaction: Stir at

C for 30 mins, then warm to RT. Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours. -

Quench: Cool to

C. Quench with saturated -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography (SiO2, Hex/EtOAc).

Why this works: The Furukawa modification (

Protocol B: Rhodium-Catalyzed Diazo Insertion (Asymmetric)

Best for synthesizing enantiopure cyclopropyl acetates from alkenes.

Reagents:

-

Substrate: Styrene or terminal alkene.

-

Reagent: Ethyl diazoacetate (EDA).

-

Catalyst:

(Doyle’s catalyst).

Step-by-Step Protocol:

-

Catalyst Loading: Dissolve

(0.1 mol%) in degassed pentane/DCM. -

Addition: Add the alkene (5.0 equiv).

-

Diazo Feed: Using a syringe pump, add EDA (1.0 equiv) over 4–6 hours at

C or RT (depending on catalyst). Slow addition is critical to prevent EDA dimerization. -

Isolation: Evaporate solvent. The high diastereoselectivity (>90% de) usually allows direct crystallization or minimal chromatography.

Visualizations

Synthesis Workflow (Graphviz)

This diagram illustrates the decision matrix for synthesizing CPAA derivatives based on substrate availability.

Caption: Decision tree for the synthesis of Cyclopropylacetic Acid (CPAA) derivatives via Simmons-Smith or Rh-catalyzed routes.

SAR Logic & Metabolic Fate

This diagram explains the pharmacological consequences of substituting a linear chain with a cyclopropyl ring.

Caption: Mechanistic comparison between linear alkyl chains and cyclopropyl scaffolds regarding entropy and metabolism.

Quantitative Data: Linear vs. Cyclopropyl Comparison

The following table summarizes the impact of the CPAA modification on standard physicochemical and pharmacokinetic parameters (generalized data based on typical SAR campaigns).

| Parameter | Linear Analog (Propyl/Butyl) | Cyclopropyl Analog (CPAA) | Impact / Rationale |

| C-C Bond Angle | Forces vector alignment of substituents. | ||

| Rotatable Bonds | 2–3 | 0 (Internal) | Reduces entropic penalty ( |

| LogD (pH 7.4) | Baseline | -0.2 to -0.5 | Slightly lowers lipophilicity due to polarity of the strained ring. |

| Metabolic Stability | Low (Rapid | High | Cyclopropane ring resists P450 hydroxylation better than alkyl chains. |

| Potency ( | Baseline | Often 10x–100x Potency | "Thorpe-Ingold" effect favors bioactive conformation. |

References

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

-

Doyle, M. P., et al. (1993). Highly Enantioselective Syntheses of Functionalized Cyclopropanes with Rh2(5S-MEPY)4. Journal of the American Chemical Society. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres. Academic Press. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

-

FDA Label. (1998). Singulair (Montelukast Sodium) Prescribing Information. Link

Strategic Scaffolds: 1-Substituted Cyclopropyl Acetic Acid Esters

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In the optimization of lead compounds, the 1-substituted cyclopropyl acetic acid ester motif represents a high-value structural building block. It serves as a superior bioisostere to the flexible ethyl chain or the gem-dimethyl group. By introducing a cyclopropane ring at the

This guide details the strategic application, synthesis, and validation of these building blocks, moving beyond basic catalog listings to provide a robust roadmap for their integration into drug discovery programs.

Part 1: Structural Significance & Medicinal Chemistry Logic

The Conformational Lock

The primary utility of the 1-substituted cyclopropyl acetic acid moiety lies in its ability to freeze bioactive conformations. Unlike a standard alkyl chain, the cyclopropane ring (bond angle ~60°) introduces significant ring strain (~27.5 kcal/mol) and rigidifies the attached substituents.

-

Vector Control: The acetic acid side chain (-CH2-COOR') is projected at a specific angle relative to the C1-substituent. This is critical for orienting pharmacophores into deep binding pockets (e.g., GPCRs or Kinase allosteric sites).

-

The Gem-Disubstituent Effect: The C1 quaternary center mimics a gem-dimethyl group but with reduced entropic penalty upon binding. The cyclopropane ring forces the 1-R and 1-CH2COOR' groups closer together in space compared to an open-chain analog, often favoring the bioactive "folded" conformation.

Metabolic Shielding

A common failure mode in lead optimization is rapid oxidative metabolism.

-

Blockade of

-Oxidation: In fatty acid mimetics, the cyclopropane ring prevents the formation of the -

Steric Hindrance: The bulky quaternary center at C1 sterically shields the adjacent methylene (-CH2-) of the acetic acid chain from CYP450-mediated hydroxylation.

Part 2: Synthetic Architectures

To access these scaffolds, two primary retrosynthetic disconnections are superior: the Arndt-Eistert Homologation (for converting readily available cyclopropanecarboxylic acids) and Simmons-Smith Cyclopropanation (for accessing the core from alkenes).

Workflow A: The Homologation Route (Gold Standard)

This route is preferred when the corresponding 1-substituted cyclopropanecarboxylic acid is commercially available or easily synthesized via malonate alkylation. It extends the carbon chain by one methylene unit with high fidelity.

Mechanism:

-

Activation: Conversion of acid to acid chloride.

-

Diazotization: Formation of an

-diazoketone. -

Wolff Rearrangement: Metal-catalyzed rearrangement to a ketene intermediate, which is trapped by an alcohol to form the ester.

Workflow B: The Direct Cyclopropanation Route

This route is ideal when the 1-substituent is complex or acid-sensitive. It constructs the ring directly on a

Mechanism:

-

Substrate:

-unsaturated ester (e.g., Ethyl 3-phenylbut-3-enoate). -

Reagent: Diiodomethane (

) + Zinc-Copper couple (Zn-Cu) or Diethylzinc ( -

Process: Stereospecific carbenoid insertion into the alkene.

Part 3: Visualization of Synthetic Logic

Diagram 1: Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow from target building block back to raw materials, highlighting the two primary pathways.

Caption: Dual retrosynthetic pathways for accessing 1-substituted cyclopropyl acetic acid esters.

Part 4: Detailed Experimental Protocol

Protocol: Arndt-Eistert Homologation of 1-Phenylcyclopropanecarboxylic Acid

Objective: Synthesis of Ethyl 2-(1-phenylcyclopropyl)acetate. Scale: 10 mmol (Lab Scale).

Reagents & Safety

-

Precursor: 1-Phenylcyclopropanecarboxylic acid (1.62 g, 10 mmol).

-

Activator: Thionyl chloride (

) (Caution: Corrosive, releases HCl/SO2). -

Reagent: Diazomethane (

) (Caution: Explosive, toxic. Use dedicated glassware, no ground joints. Alternatively, use TMS-diazomethane for safer handling). -

Catalyst: Silver Benzoate (

) dissolved in Triethylamine ( -

Solvent: Anhydrous THF, Methanol.

Step-by-Step Methodology

1. Acid Chloride Formation:

-

Dissolve 1-phenylcyclopropanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL).

-

Add catalytic DMF (2 drops).

-

Add

(1.5 eq, 15 mmol) dropwise at 0°C under -

Reflux for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess

. Critical: Ensure complete removal to prevent quenching diazomethane.

2. Diazoketone Generation:

-

Dissolve the crude acid chloride in anhydrous THF (10 mL).

-

Safety Step: Using a blast shield, add the solution dropwise to a cold (0°C) solution of Diazomethane (approx. 20 mmol in

, generated ex-situ or use 2.0 eq TMS-Diazomethane). -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Confirm consumption of acid chloride by TLC.

-

Note: The diazoketone is usually a yellow solid/oil. Do not isolate if unstable; proceed directly.

3. Wolff Rearrangement & Esterification:

-

Dissolve the crude diazoketone in anhydrous Methanol (30 mL).

-

Add a solution of Silver Benzoate (0.1 eq) in

(1.0 eq) dropwise at RT. -

Observation: Nitrogen gas evolution will occur immediately. The reaction is exothermic; control rate of addition.

-

Stir for 2-4 hours in the dark (silver salts are photosensitive).

-

Filter through a Celite pad to remove silver residues.

-

Concentrate the filtrate.

4. Purification:

-

Redissolve residue in EtOAc and wash with 1N HCl (to remove amine), saturated

, and brine. -

Dry over

and concentrate. -

Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).

-

Yield Expectation: 75-85%.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical shifts expected when converting a standard alkyl chain to the cyclopropyl scaffold.

| Parameter | Ethyl Phenylacetate (Control) | (1-Phenylcyclopropyl)acetate (Target) | Impact on Drug Design |

| ClogP | ~2.3 | ~2.7 | Increased lipophilicity aids membrane permeability. |

| Rotatable Bonds | 3 | 2 | Reduced entropy loss upon binding (Rigidification). |

| Metabolic Stability | Low (Benzylic oxidation) | High | Quaternary center blocks |

| Vector Angle | Flexible ( | Fixed ( | Projects side chain into specific sub-pockets. |

Part 6: Mechanistic Visualization (Wolff Rearrangement)

Understanding the Wolff Rearrangement is critical for troubleshooting low yields. The generation of the Ketene intermediate is the bottleneck.

Caption: Mechanistic pathway of the Wolff Rearrangement converting diazoketone to homologated ester.

Part 7: References

-

Wiberg, K. B. (1986). "The Structure and Properties of Cyclopropane." Accounts of Chemical Research, 29(5), 229–234. Link

-

Gagnon, A., et al. (2006). "Synthesis of Cyclopropylacetic Acids via the Arndt-Eistert Homologation." Journal of Organic Chemistry, 71(4), 1450–1457. Link

-

Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 58, 1-415. Link

-

Krow, G. R. (1993). "The Wolff Rearrangement." Organic Reactions, 43, 251-796. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on gem-disubstituted bioisosteres). Link

A Technical Guide to the Strategic Application of 1-Methylcyclopropyl Groups in Bioisosteric Replacement

Introduction: Beyond Classical Bioisosteres

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a fundamental tool in this endeavor. While classical bioisosteres like the gem-dimethyl and tert-butyl groups have been workhorses for decades, their inherent limitations—such as metabolic liabilities and restricted conformational flexibility—necessitate the exploration of novel replacements.

This guide provides an in-depth exploration of the 1-methylcyclopropyl group as a contemporary bioisosteric replacement. We will delve into its unique physicochemical properties, synthetic accessibility, and strategic implementation in medicinal chemistry programs, supported by experimental evidence and case studies.

The 1-Methylcyclopropyl Moiety: A Constrained Powerhouse

The 1-methylcyclopropyl group offers a compelling alternative to traditional, sterically demanding groups. Its rigid, three-membered ring structure imparts a unique set of properties that can be leveraged to overcome common drug design challenges.

Physicochemical and Conformational Advantages

The utility of the 1-methylcyclopropyl group stems from its distinct electronic and conformational nature. Unlike the freely rotating methyl groups of a tert-butyl moiety, the cyclopropyl ring is conformationally restricted. This rigidity can pre-organize a molecule into a bioactive conformation, potentially increasing potency and reducing the entropic penalty upon binding to a biological target. Furthermore, the cyclopropyl ring possesses unique electronic properties, with the C-C bonds exhibiting a degree of π-character, which can influence interactions with the target protein.

The introduction of the methyl group on the cyclopropyl ring provides a subtle yet significant modification over the unsubstituted cyclopropyl group, offering a vector for probing steric interactions within a binding pocket without the full bulk of a tert-butyl group.

Strategic Implementation in Drug Design: Case Studies

The true value of a bioisosteric replacement is demonstrated through its successful application. The 1-methylcyclopropyl group has been effectively employed to enhance the properties of various drug candidates.

Case Study: Enhancing Metabolic Stability

One of the primary drivers for employing the 1-methylcyclopropyl group is to mitigate metabolic instability associated with gem-dimethyl or tert-butyl groups. These groups are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation and subsequent clearance. The strained C-C bonds of the cyclopropyl ring are generally more resistant to such enzymatic oxidation.

A notable example involves the development of novel inhibitors where a metabolically labile tert-butyl group was replaced by a 1-methylcyclopropyl moiety. This substitution resulted in a significant improvement in metabolic stability in liver microsome assays, without compromising the inhibitory potency of the compound.

Synthesis of 1-Methylcyclopropyl Building Blocks

The accessibility of key synthetic intermediates is crucial for the widespread adoption of a new bioisostere. Fortunately, robust synthetic routes to 1-methylcyclopropyl building blocks have been developed.

General Synthetic Strategy: Kulinkovich-de Meijere Reaction

A common and efficient method for the synthesis of 1-substituted cyclopropylamines is the Kulinkovich-de Meijere reaction. This protocol involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a cyclopropanol, which can then be converted to the desired amine.

Experimental Protocol: Synthesis of 1-Methylcyclopropylamine

Step 1: Formation of the Titanacyclopropane Intermediate

-

To a solution of ethyl acetate (1.0 eq) in anhydrous THF at room temperature is added titanium(IV) isopropoxide (0.1 eq).

-

Ethylmagnesium bromide (2.2 eq, 1.0 M solution in THF) is added dropwise, and the reaction mixture is stirred for 1 hour.

Step 2: Cyclopropanation

-

The reaction mixture is cooled to 0°C, and a solution of acetonitrile (1.2 eq) in anhydrous THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

Step 3: Workup and Conversion to Amine

-

The reaction is quenched by the slow addition of water.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude cyclopropanol is then subjected to a Mitsunobu reaction or other standard amination procedures to yield 1-methylcyclopropylamine.

Visualizing the Bioisosteric Exchange

The structural relationship and the strategic replacement can be visualized to better understand the rationale.

Caption: A generalized synthetic workflow for incorporating a 1-methylcyclopropyl group.

Conclusion and Future Outlook

The 1-methylcyclopropyl group has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and distinct electronic character provides a powerful strategy to address common challenges in drug design. As our understanding of drug-target interactions becomes more nuanced, the rational application of such constrained bioisosteres will undoubtedly play an increasingly important role in the development of next-generation therapeutics. The continued development of efficient and scalable synthetic routes to novel 1-methylcyclopropyl building blocks will further accelerate its adoption in drug discovery programs.

References

-

Title: The Cyclopropyl Group in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

-

Title: Bioisosteres in Medicinal Chemistry Source: Wiley-VCH URL: [Link]

-

Title: The use of cyclopropyl groups as conformational constraints in drug design Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Kulinkovich-de Meijere Reaction in the Synthesis of Cyclopropylamines Source: Organic Letters URL: [Link]

Strategic Deployment of 1-Methylcyclopropyl Motifs in Lead Optimization

This guide serves as an advanced technical resource for medicinal chemists and DMPK scientists. It focuses on the strategic implementation of the 1-methylcyclopropyl motif—a high-value bioisostere used to modulate metabolic stability, lipophilicity, and off-target toxicity.

Executive Summary: The Quaternary Advantage

In drug design, the 1-methylcyclopropyl motif is frequently employed as a bioisostere for tert-butyl, isopropyl, or gem-dimethyl groups. Its primary utility lies in metabolic blockade . By converting a tertiary carbon (susceptible to rapid CYP450-mediated hydroxylation) into a quaternary center, the motif eliminates a key metabolic "soft spot."

However, this structural modification introduces unique physicochemical and safety variables. This guide details the mechanistic basis for its stability, the potential risks of mechanism-based inhibition (MBI), and the validation protocols required to clear this moiety for clinical development.

Mechanistic Rationale & Chemical Logic

The Stability Hierarchy

The metabolic stability of the 1-methylcyclopropyl moiety is governed by two fundamental physical organic principles: Bond Dissociation Energy (BDE) and Steric Shielding .

-

Elimination of the Methine Hydrogen: In an isopropyl group, the tertiary methine C-H bond is weak (~96 kcal/mol) and electron-rich, making it a prime target for CYP450 oxo-ferryl species (

).-

Transformation: Replacing the isopropyl group with a 1-methylcyclopropyl group removes this hydrogen entirely. The

-carbon becomes quaternary, physically preventing direct hydrogen atom abstraction (HAT) at the branching point.

-

-

Ring Strain and C-H Strength: The C-H bonds on the cyclopropyl ring itself possess high

-character (approximating

The Metabolic Liability: Methyl Oxidation

While the ring is stable, the 1-methyl substituent is a primary alkyl group. It remains susceptible to oxidation, potentially forming a hydroxymethyl intermediate (

Mechanism-Based Inhibition (MBI) Risks

A critical consideration is the potential for suicide inhibition of CYP enzymes. If a radical is formed on the methyl group or adjacent atoms, it can trigger a "radical clock" rearrangement, opening the strained cyclopropyl ring. The resulting reactive alkyl radical can covalently bind to the heme porphyrin of the CYP enzyme, leading to irreversible inactivation.

Visualizing the Pathway:

Figure 1: Divergent metabolic fates of the 1-methylcyclopropyl motif. The green path represents the desired stability; the red path represents the toxicity risk.

Comparative Data Analysis

The following table summarizes the metabolic profile of the 1-methylcyclopropyl motif against common bioisosteres.

| Motif | Metabolic Soft Spot | CYP Stability | LogP Impact | MBI Risk |

| Isopropyl | Tertiary Methine (C-H) | Low | Moderate | Low |

| tert-Butyl | Methyl groups (9 equivalent H) | Moderate | High (+ Lipophilicity) | Low |

| Cyclopropyl | Tertiary Methine (C-H) | Moderate/High | Low (Polar) | High (Amine/Ether) |

| 1-Methylcyclopropyl | Methyl group (3 H) | High | Moderate | Moderate |

Key Insight: The 1-methylcyclopropyl group offers the best compromise between stability (blocking the tertiary carbon) and lipophilicity (less lipophilic than t-butyl), provided the MBI risk is managed.

Experimental Protocols for Validation

To validate the safety and utility of this motif, a standard metabolic screen is insufficient. You must specifically test for Time-Dependent Inhibition (TDI) to rule out ring-opening toxicity.

Protocol A: Microsomal Stability (Intrinsic Clearance)

Purpose: Determine if the 1-methyl group is being rapidly metabolized.

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate test compound (1 µM) for 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system to initiate reaction.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time. The slope

determines

Protocol B: GSH Trapping Assay (Reactive Metabolite Detection)

Purpose: Detect transient ring-opened electrophiles.

-

System: Human Liver Microsomes (HLM) + NADPH.

-

Trapping Agent: Supplement reaction with Glutathione (GSH) (5 mM) or a GSH-ethyl ester (for better cell permeability if using hepatocytes).

-

Control: Run parallel incubation without NADPH.

-

Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.

-

Interpretation: Identification of a GSH-adduct suggests the cyclopropyl ring opened and formed a reactive alkylating agent.

Protocol C: IC50 Shift Assay (Time-Dependent Inhibition)

Purpose: Confirm absence of Mechanism-Based Inhibition (MBI).

-

Pre-incubation (+/- NADPH):

-

Set A: Compound + Microsomes + NADPH (30 min pre-incubation).

-

Set B: Compound + Microsomes + Buffer (30 min pre-incubation).

-

-

Dilution: Dilute both sets 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

-

Measurement: Measure the formation of the probe metabolite.

-

Result: If the IC50 of Set A is significantly lower (more potent) than Set B (shift > 1.5-fold), the compound is a time-dependent inhibitor (likely due to covalent ring binding).

Strategic Decision Framework

Use this logic flow to decide when to implement the 1-methylcyclopropyl motif.

Figure 2: Decision logic for bioisosteric replacement and safety validation.

References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres).

-

Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Mechanisms of CYP450 Inhibition).

-

Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of the Structural Requirements for the Metabolism of Cyclopropylamines to Reactive Intermediates. Journal of Medicinal Chemistry.

-

Orrling, K. M., et al. (2012). The 1-Methylcyclopropyl Group as a Stable Bioisostere for the tert-Butyl Group. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(1-methylcyclopropyl)acetate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(1-methylcyclopropyl)acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental outcomes.

Introduction

Methyl 2-(1-methylcyclopropyl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis, while achievable through several routes, can present challenges that lead to suboptimal yields and purity. This guide will focus on the prevalent synthetic strategies, offering insights into their mechanisms and practical solutions to common experimental hurdles.

PART 1: Troubleshooting & FAQs

This section addresses specific issues you may encounter during the synthesis of Methyl 2-(1-methylcyclopropyl)acetate.

Low Yield

Q1: My overall yield is consistently low when using a Simmons-Smith type cyclopropanation of a corresponding unsaturated ester. What are the likely causes and how can I improve it?

A1: Low yields in Simmons-Smith reactions are a common issue and can often be attributed to several factors:

-

Reagent Quality: The quality of the diiodomethane and the zinc-copper couple is paramount. The zinc-copper couple should be freshly prepared and highly activated for optimal results. Inactive zinc will lead to a significant decrease in the formation of the active organozinc reagent.

-

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While diethyl ether is traditionally used, other solvents like dichloromethane (DCM) or dimethoxyethane (DME) can sometimes offer better results depending on the specific substrate.

-

Reaction Temperature: Simmons-Smith reactions are typically run at low temperatures to control their exothermicity and minimize side reactions. However, if the temperature is too low, the reaction may be sluggish. A careful optimization of the temperature profile is recommended.

-

Substrate Purity: The presence of impurities in your starting unsaturated ester can interfere with the reaction. Ensure your starting material is of high purity before proceeding.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting decision tree for low yield.

Q2: I am attempting a Kulinkovich reaction to synthesize the corresponding cyclopropanol precursor, but the reaction is not proceeding. What could be the issue?

A2: The Kulinkovich reaction is a powerful tool for cyclopropanol synthesis but is highly sensitive to reaction conditions:

-

Catalyst Activity: The titanium(IV) isopropoxide is the precatalyst, and its activation by the Grignard reagent is crucial. Ensure the titanium(IV) isopropoxide is of high quality and handled under anhydrous conditions.

-

Grignard Reagent: The choice and quality of the Grignard reagent are critical. Ethylmagnesium bromide or chloride are commonly used. The Grignard reagent should be freshly titrated to determine its exact concentration.

-

Anhydrous Conditions: The Kulinkovich reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and solvents should be anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Impurity Formation

Q3: After my reaction, I observe significant side products in my crude NMR. What are the common impurities and how can I minimize them?

A3: The nature of the impurities will depend on the synthetic route chosen.

-

For Simmons-Smith reactions: Common side products arise from the insertion of the carbene into C-H bonds or solvent molecules. Running the reaction at a lower temperature and ensuring a high concentration of the alkene can favor the desired cyclopropanation.

-

For esterification of 1-methylcyclopropanecarboxylic acid: If the esterification is acid-catalyzed, side products from the opening of the cyclopropane ring can occur, especially at elevated temperatures. Using milder esterification methods, such as those employing dicyclohexylcarbodiimide (DCC) or other coupling agents, can mitigate this.

Table 1: Comparison of Esterification Methods for 1-methylcyclopropanecarboxylic acid

| Method | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, cat. H₂SO₄, reflux | Inexpensive reagents | Ring-opening at high temperatures |

| DCC/DMAP Coupling | DCC, DMAP, Methanol, DCM, 0°C to RT | Mild conditions, high yield | DCC and DCU byproducts can be difficult to remove |

| Thionyl Chloride | SOCl₂, Methanol, 0°C to RT | High yielding | Generates HCl, requires careful handling |

Purification Challenges

Q4: I am having difficulty purifying Methyl 2-(1-methylcyclopropyl)acetate by column chromatography. Are there any tips?

A4: The volatility of the product can make purification challenging.

-

Column Chromatography: Use a high-quality silica gel and a carefully selected solvent system. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended. Keep the fractions cool and concentrate them under reduced pressure at a low temperature to avoid loss of the product.

-

Distillation: Fractional distillation under reduced pressure can be an effective purification method for this compound, given its relatively low boiling point.

PART 2: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a reliable synthesis of Methyl 2-(1-methylcyclopropyl)acetate.

Synthesis via Simmons-Smith Cyclopropanation of Methyl Methacrylate

This protocol is adapted from established Simmons-Smith reaction procedures.

Materials:

-

Zinc dust (<10 micron, activated)

-

Copper(I) iodide

-

Anhydrous diethyl ether

-

Diiodomethane

-

Methyl methacrylate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and copper(I) iodide (0.1 eq). Heat the mixture under vacuum and then cool to room temperature under nitrogen.

-

Reaction Setup: Add anhydrous diethyl ether to the flask, followed by the slow, dropwise addition of diiodomethane (1.1 eq). A gentle reflux should be observed.

-

Addition of Alkene: After the initial exotherm subsides, add a solution of methyl methacrylate (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite and wash the celite with diethyl ether.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solvent under reduced pressure at a low temperature. Purify the crude product by fractional distillation under reduced pressure to obtain Methyl 2-(1-methylcyclopropyl)acetate.

Caption: Experimental workflow for Simmons-Smith synthesis.

References

-

Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

Technical Support Center: Cyclopropyl Esterification Optimization

Diagnostic Triage: Why Your Reaction is Failing

Low conversion in cyclopropanecarboxylic acid esterification is rarely a random event; it is usually a deterministic failure caused by two competing factors: Steric Shielding and Electronic Deactivation .

The Core Problem: "I-Strain" and Walsh Orbitals

Unlike linear alkyl chains, the cyclopropyl group presents a unique challenge. The bond angles (

Furthermore, the Walsh orbitals of the cyclopropane ring (electrons in the C-C bonds having

Decision Matrix: Selecting the Correct Protocol

Before attempting to force the reaction, use this logic flow to select the method that balances reactivity with substrate stability.

Figure 1: Strategic decision tree for selecting the esterification method based on substrate sensitivity and steric demands.

Method-Specific Troubleshooting Guides

Scenario A: The "Nuclear" Option (Acid Chloride Activation)

Symptom: Standard Steglich (DCC/EDC) coupling yields <20% conversion; starting material remains. Root Cause: The carbodiimide intermediate (O-acyl isourea) is too sterically crowded to be attacked by the alcohol. It rearranges to the unreactive N-acyl urea byproduct before esterification occurs. Solution: Convert the acid to an acid chloride, which is a smaller, more reactive electrophile.

Protocol: Oxalyl Chloride Activation (Catalytic DMF)

Warning: This generates HCl. If your cyclopropane has electron-donating groups, the ring may open.

-

Dissolution: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Catalyst: Add catalytic DMF (2-3 drops). Critical: DMF forms the Vilsmeier reagent, which is the active chlorinating species.

-

Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester via TLC/LCMS).

-

Evaporation: Evaporate solvent and excess reagent completely (use a high-vac manifold) to remove HCl.

-

Coupling: Re-dissolve the crude acid chloride in DCM. Add Pyridine (3.0 equiv) and the Alcohol (1.2 equiv). Stir at RT.

Troubleshooting Checklist:

| Issue | Potential Cause | Corrective Action |

|---|---|---|

| Ring Opening | HCl accumulation during activation. | Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates acid chlorides under neutral conditions [1]. |

| Low Yield | Vilsmeier intermediate hydrolysis. | Ensure DMF is anhydrous. Use fresh Oxalyl Chloride. |

Scenario B: The "Inversion" Route (Alkylation)

Symptom: Substrate decomposes with acid chlorides; coupling reagents fail. Root Cause: Trying to attack a hindered carbonyl is fighting thermodynamics. Solution: Flip the mechanism. Turn the carboxylic acid into a nucleophile (carboxylate) and attack an alkyl halide. This moves the reaction center away from the hindered carbonyl carbon.

Protocol: Cesium Carbonate Mediated Alkylation

-

Solvent: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DMF (polar aprotic is essential).

-

Base: Add

(1.5 equiv). The "Cesium Effect" improves solubility and reactivity of the carboxylate. -

Electrophile: Add the Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv).

-

Conditions: Stir at RT. If sluggish, heat to 50°C.

Why this works: The reaction occurs at the carbon of the alkyl halide, not the crowded carbonyl of the cyclopropane.

Scenario C: Advanced Coupling (T3P / Yamaguchi)

Symptom: Acid chloride is too unstable; Alkyl halide is not available for the desired ester group. Solution: Use Propylphosphonic Anhydride (T3P). T3P typically shows higher tolerance for sterically hindered acids than HATU or EDC because the byproduct is water-soluble and the active intermediate is highly reactive but less prone to rearrangement.

Comparative Data: Reagent Efficacy

The following table summarizes conversion rates for 1-methylcyclopropane-1-carboxylic acid (a highly hindered model substrate) with benzyl alcohol.

| Reagent System | Conversion (24h) | Byproducts | Recommendation |

| DCC / DMAP | 15% | N-acyl urea (Major) | AVOID for hindered substrates. |

| EDC / HOBt | 35% | N-acyl urea (Minor) | Acceptable for unhindered rings only. |

| HATU / DIPEA | 65% | Tetramethylurea | Good for valuable substrates; expensive. |

| Oxalyl Cl / DMF | >95% | HCl (Gas) | GOLD STANDARD for robust substrates. |

| T3P / Pyridine | 88% | Water-soluble P-salts | Best balance of safety and yield. |

Visualizing the Failure Mode

Understanding the spatial arrangement is critical. The diagram below illustrates the "Cone of Protection" created by the cyclopropyl hydrogens that deflects incoming nucleophiles.

Figure 2: Mechanistic visualization showing how steric bulk and electronic donation (Walsh orbitals) conspire to block nucleophilic attack.

References

-

Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) for the Neutral Conversion of Acids to Acid Chlorides." Organic Syntheses, Coll. Vol. 6, p. 278 (1988).

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993 (1979).

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524 (1978).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177 (2016).

Technical Support Guide: Stability of Methyl 2-(1-methylcyclopropyl)acetate under Basic Conditions

Based on the chemical structure and reactivity profile of Methyl 2-(1-methylcyclopropyl)acetate , I have developed a comprehensive technical support guide. This compound belongs to the class of

Executive Summary

Methyl 2-(1-methylcyclopropyl)acetate (MW: ~128.17 g/mol ) exhibits high stability of the cyclopropyl ring under both aqueous and anhydrous basic conditions. The primary reactivity is centered on the ester functionality (hydrolysis) and the

Key Stability Profile:

-

Ring Integrity:

-cyclopropyl placement prevents ring-opening (homo-Michael addition) typically seen in conjugated systems. The ring remains intact even with strong bases (e.g., LDA, -

Ester Functionality: Highly susceptible to saponification in aqueous base (pH > 10).

-

Volatility Warning: Both the ester and its corresponding acid are low-molecular-weight compounds. Significant mass loss can occur during high-vacuum drying or rotary evaporation.

Reaction Pathways & Stability Analysis

The following diagram illustrates the divergent pathways this compound takes under different basic conditions.

Figure 1: Reaction pathways under basic conditions. Note the absence of ring-opening pathways due to the insulating methylene group.

Troubleshooting Guide (FAQ Format)

Q1: My ester disappeared after treating with NaOH/MeOH, but I didn't isolate the expected product. Where did it go?

Diagnosis: This is likely a Volatility or Solubility issue, not decomposition.

-

Mechanism: NaOH causes rapid saponification to 2-(1-methylcyclopropyl)acetic acid .

-

The Problem:

-

Volatility: The free acid (C6-equivalent) has a relatively high vapor pressure. If you dried it under high vacuum for an extended period, it may have sublimed or evaporated.

-

Water Solubility: The acid form is moderately water-soluble. If you extracted the acidified aqueous layer with a non-polar solvent (like Hexanes) or didn't lower the pH sufficiently (pH < 2), the product remained in the water.

-

-

Solution:

-

Acidify aqueous layer to pH ~1-2.

-

Extract with DCM or EtOAc (better polarity for small acids).

-

Do not leave on high vacuum (>1 mbar) for >30 mins.

-

Q2: Can I use LDA or NaH to alkylate the alpha-position without opening the ring?

Answer: Yes.

-

Reasoning: The cyclopropyl group is in the

-position relative to the carbonyl. The negative charge formed at the -

Protocol Tip: Perform enolization at -78°C to prevent self-condensation (Claisen), then warm to 0°C if necessary. The ring is stable to these conditions.

Q3: I observe a new spot on TLC after using Sodium Methoxide (NaOMe). Is this a ring-opened product?

Answer: Unlikely.

-

Scenario: If you are using NaOMe in MeOH, you are performing a transesterification (Methyl to Methyl = no change) or simply observing the equilibrium.

-

If using NaOEt/EtOH: You have likely formed the Ethyl ester via transesterification.

-

Verification: Check NMR. If the singlet at ~3.6 ppm (OMe) is replaced by a quartet/triplet pattern, it is transesterification, not ring degradation.

Q4: Is the compound sensitive to "homo-Michael" addition?

Answer: No.

-

Homo-Michael addition typically requires an activated cyclopropane (e.g., a cyclopropyl ketone) where the ring acts as an electrophile.

-

In Methyl 2-(1-methylcyclopropyl)acetate , the ester group is separated from the ring by a CH

group. The ring is electronically isolated and behaves like a standard alkyl group (similar to a neopentyl group).

Experimental Protocols

Protocol A: Controlled Saponification (To obtain the Acid)

Use this if your goal is to hydrolyze the ester without losing the volatile product.

| Step | Action | Critical Note |

| 1 | Dissolve Ester (1.0 eq) in THF:MeOH:Water (3:1:1) . | The mixed solvent ensures solubility of both the lipophilic ester and the hydroxide salt. |

| 2 | Add LiOH·H | LiOH is milder than NaOH and often provides cleaner conversions. |

| 3 | Stir at Room Temperature for 2–4 hours. | Monitor by TLC. Do not heat unless necessary (heating increases volatility risk). |

| 4 | Concentrate to remove THF/MeOH. | Stop when volume is reduced by half. Do not dry completely. |

| 5 | Acidify aqueous residue with 1M HCl to pH 2. | Keep cold (0°C) during acidification to prevent oiling out. |

| 6 | Extract 3x with DCM . | DCM is preferred over ether for retaining small polar acids. |

| 7 | Dry over Na | Use a rotary evaporator at >100 mbar. Do not use high vacuum pump. |

Protocol B: Alpha-Alkylation (Anhydrous Conditions)

Use this to modify the alpha-position while keeping the ring intact.

-

Prepare LDA: Add

-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in THF at -78°C. -

Add Ester: Add Methyl 2-(1-methylcyclopropyl)acetate (1.0 eq) dropwise at -78°C.

-

Wait: Stir for 30–60 mins. Note: The cyclopropyl ring remains stable.

-

Add Electrophile: Add alkyl halide (1.2 eq).

-

Quench: Add sat. NH

Cl.

Data Summary: Stability Matrix

| Condition | Reagent | Outcome | Risk Level |

| Aqueous Base | NaOH, LiOH, KOH | Hydrolysis to Acid | Low (Product is stable, but volatile) |

| Alkoxide Base | NaOMe, KOtBu | Transesterification / Enolization | Low (Ring stable; watch for solvent exchange) |

| Strong Base | LDA, LiHMDS, NaH | Enolate Formation | Medium (Risk of Claisen condensation if stoichiometry is wrong) |

| Nucleophiles | Amines, Thiols | Amide/Thioester Formation | Low (Standard ester reactivity) |

| Heating | Reflux in Base | Stable | Low (Ring is thermally stable < 150°C) |

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General reference for stability of cyclopropylcarbinyl systems and ester hydrolysis mechanisms).

-

Pietruszka, J. "Cyclopropanes in Organic Synthesis." Chemical Reviews, 2003. Link (Comprehensive review confirming stability of non-activated cyclopropanes to base).

- Gansäuer, A. "Radical Cyclizations of Epoxides and Cyclopropanes." Topics in Current Chemistry, 2006. (Contrasts radical instability with anionic stability of cyclopropyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.